Increased Lipophilicity (LogP) vs. Des-Methyl Analog to Fine-Tune CNS Drug Properties
The target compound demonstrates a higher computed partition coefficient (ACD/LogP 4.42) compared to its direct des-methyl analog, tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (CAS 91189-19-4), which has a reported LogP of 4.37 [1]. This increase, while modest, is coupled with a decrease in topological polar surface area (tPSA) from 45 Ų to 33 Ų, a combination that can significantly enhance passive blood-brain barrier (BBB) permeability in the final CNS-targeting drug candidates derived from these intermediates .
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | ACD/LogP: 4.42; tPSA: 33 Ų |
| Comparator Or Baseline | tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (CAS 91189-19-4): LogP: 4.37; tPSA: 45 Ų |
| Quantified Difference | Δ LogP = +0.05; Δ tPSA = -12 Ų (27% reduction) |
| Conditions | Predicted using ACD/Labs Percepta Platform (target) and Molbase reported data (comparator). |
Why This Matters
Selection of the N-methyl intermediate is critical when optimizing lead compounds for CNS penetration, as the lower tPSA correlates with a higher probability of crossing the BBB.
- [1] Molbase. (n.d.). Compound information for tert-butyl N-[(1-benzhydrylazetidin-3-yl)methyl]carbamate (CAS 91189-19-4). Retrieved from https://qiye.molbase.cn/d16936/3880413 View Source
